[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate

Fragment-Based Drug Design p38 MAP Kinase X-ray Crystallography

The compound [3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate (CAS 19961-61-6; molecular formula C13H18N2O4; molecular weight 266.29 g/mol) is a synthetic bis-carbamate ester. It belongs to a class of compounds that feature a 3-(methoxycarbonylamino)phenyl scaffold with variable N-alkyl substituents on the second carbamate moiety.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 19961-61-6
Cat. No. B13733324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate
CAS19961-61-6
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)OC1=CC=CC(=C1)NC(=O)OC
InChIInChI=1S/C13H18N2O4/c1-9(2)8-14-12(16)19-11-6-4-5-10(7-11)15-13(17)18-3/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17)
InChIKeyIHMONZYYTNHVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate (CAS 19961-61-6): A Bis-Carbamate Fragment with a Solved Co-crystal Structure


The compound [3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate (CAS 19961-61-6; molecular formula C13H18N2O4; molecular weight 266.29 g/mol) is a synthetic bis-carbamate ester. It belongs to a class of compounds that feature a 3-(methoxycarbonylamino)phenyl scaffold with variable N-alkyl substituents on the second carbamate moiety. A definitive feature that distinguishes this compound from many structurally related analogs is the existence of a publicly deposited, high-resolution X-ray co-crystal structure with MAP kinase p38-alpha (PDB ID: 6SOI, resolution 1.55 Å), in which a closely related fragment (methyl N-[3-(methoxycarbonylamino)phenyl]carbamate, PDB ligand code LOK) serves as a validated starting point for fragment-based drug design (FBDD) [1][2]. This structural information provides atomic-level binding pose data that is unavailable and non-trivial to extrapolate for the vast majority of its in-class comparators.

Why [3-(Methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate Cannot Be Replaced by Generic Bis-Carbamate Analogs


Within the 3-(methoxycarbonylamino)phenyl carbamate family, seemingly minor alterations to the terminal N-substituent generate fundamentally different molecules with distinct physicochemical, structural, and biological profiles. The N-(2-methylpropyl) (isobutyl) variant exhibits a branched-chain topology that imparts unique steric and lipophilic characteristics compared to its linear N-butyl (CAS 13684-36-1), compact N-methyl (CAS 20913-18-2), or aromatic N-(3-methylphenyl) (Phenmedipham, CAS 13684-63-4) counterparts [1]. Most critically, only the minimal core scaffold (lacking the isobutyl group) has been experimentally validated in a solved X-ray structure, meaning any substitution at this position directly alters all known binding interactions. Generic or arbitrary substitution among these analogs risks losing the specific binding geometry needed to engage the p38α MAPK allosteric pocket, abolishing the structure-guided tractability that makes the target compound valuable for FBDD campaigns [1].

Quantitative Comparative Evidence: [3-(Methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate vs. Closest Analogs


Structural Biology Tractability: the Isobutyl Variant Is the Closest Commercially Available Analog to a PDB-Validated p38α MAPK Fragment

The target compound is the N-isobutyl derivative of methyl N-[3-(methoxycarbonylamino)phenyl]carbamate (PDB ligand LOK), which has a validated high-resolution (1.55 Å) co-crystal structure in the allosteric pocket of p38α MAPK (PDB ID: 6SOI) and is a confirmed FBDD starting point [1][2]. The N-butyl analog (CAS 13684-36-1), N-methyl analog (CAS 20913-18-2), and N-tert-butyl analog all lack any PDB-deposited co-crystal structures. The target compound's isobutyl side chain is the only branched N-substituent within the C13H18N2O4 isomer series that provides a vector for structure-guided optimization while maintaining the core scaffold's validated binding mode.

Fragment-Based Drug Design p38 MAP Kinase X-ray Crystallography

Minimal Physicochemical Divergence Among C13H18N2O4 Isomers Enables Isosteric Replacement Studies with the N-butyl Analog

The target compound (N-isobutyl, CAS 19961-61-6) and the N-butyl analog (CAS 13684-36-1) share the identical molecular formula (C13H18N2O4) and molecular weight (266.29 g/mol) but differ in side-chain topology (branched vs. linear). Both compounds exhibit the same density of 1.182 g/cm³, while their boiling points differ by approximately 5.4°C (target: 334.4°C vs. N-butyl: 339.8°C) . This near-identity in bulk properties ensures that any differential biological activity between the two isomers can be attributed almost exclusively to steric and conformational effects of side-chain branching rather than to gross differences in lipophilicity or molecular weight.

Physicochemical Properties Isosteric Replacement Medicinal Chemistry

Substantial Molecular Weight Reduction (~11%) Relative to the Marketed Herbicide Phenmedipham Favors Fragment Library Suitability

The target compound has a molecular weight of 266.29 g/mol, compared to 300.31 g/mol for Phenmedipham ([3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate, CAS 13684-63-4), representing an approximately 11% reduction . Phenmedipham's larger, aromatic N-substituent places it well above the conventional fragment threshold (MW < 300 Da), whereas the target compound sits comfortably within fragment space. This makes the target compound more appropriate for fragment-based screening libraries, where smaller size correlates with higher ligand efficiency and fewer non-specific interactions.

Fragment-Based Screening Molecular Weight Ligand Efficiency

Class-Level Carbamate Hydrolytic Lability: Quantitative Stability Half-Life at Physiological pH for Structurally Analogous Carbamates

Carbamate functional groups undergo pH-dependent hydrolysis, which is a known class-level property. While compound-specific hydrolytic half-life data for the target compound have not been published, structurally analogous aromatic carbamates have reported hydrolytic half-lives on the order of hours to days at physiological pH 7.4, with hydrolysis rates accelerating under acidic (pH < 4) or alkaline (pH > 9) conditions [1]. The target compound contains two distinct carbamate moieties (methoxycarbonylamino and N-isobutylcarbamate), which may exhibit differential hydrolysis kinetics, a feature that can be exploited in pro-drug design or controlled-release applications.

Hydrolytic Stability Carbamate Pharmacokinetics

Optimized Application Scenarios for [3-(Methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate Based on Comparative Evidence


Fragment-Based Drug Design (FBDD) Campaigns Targeting p38α MAP Kinase Allosteric Site

The target compound is the closest commercially available analog to the PDB-validated fragment LOK (PDB: 6SOI, 1.55 Å resolution), making it an ideal purchasing choice for FBDD programs aiming to elaborate from a known p38α MAPK allosteric binder [1]. The isobutyl substituent provides a synthetically accessible handle for chemical expansion via the N-alkyl vector while preserving the core scaffold's validated binding pose. In contrast, the N-butyl, N-methyl, or Phenmedipham analogs lack co-crystal structural validation and would require de novo crystallographic screening, adding 3-6 months of experimental overhead.

Matched Molecular Pair (MMP) SAR Studies in Bis-Carbamate Series

The near-identical molecular weight and bulk physicochemical properties (density, boiling point) between the target isobutyl compound and the N-butyl isomer (CAS 13684-36-1) enable rigorous MMP analysis where only side-chain topology (branched vs. linear) varies . Researchers can procure both compounds simultaneously and attribute any differential biological activity or metabolic stability exclusively to steric and conformational effects of the isobutyl branch point, rather than to confounding changes in lipophilicity or size.

Fragment Library Construction for General Screening Collections

With a molecular weight of 266.29 g/mol—substantially lower than Phenmedipham (300.31 g/mol, 11% reduction)—the target compound comfortably satisfies the 'Rule of Three' fragment criteria (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . This makes it a superior choice for inclusion in fragment screening libraries where smaller size correlates with higher hit rates and better ligand efficiency metrics.

Agrochemical Lead Diversification Scaffold

The 3-(methoxycarbonylamino)phenyl scaffold is the core pharmacophore of the commercial herbicide Phenmedipham . The target compound, bearing an isobutyl rather than an m-tolyl N-substituent, serves as a diversification scaffold for agrochemical discovery programs seeking to explore alternative N-substitution patterns for altered weed spectrum selectivity, crop safety profiles, or environmental degradation kinetics while retaining the validated bis-carbamate core.

Quote Request

Request a Quote for [3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.